(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate
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Overview
Description
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate is a chemical compound known for its applications in organic synthesis, particularly in peptide chemistry. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group for amino acids during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate typically involves the reaction of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions using piperidine, leading to the formation of the free amine.
Coupling Reactions: It can react with other amino acids or peptides to form peptide bonds, facilitated by coupling reagents such as HBTU or DIC.
Common Reagents and Conditions
Piperidine: Used for deprotection of the Fmoc group.
HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate): A coupling reagent used in peptide synthesis.
DIC (N,N’-Diisopropylcarbodiimide): Another coupling reagent used for peptide bond formation.
Major Products Formed
The major products formed from these reactions include peptides and peptide derivatives, which are essential in various biochemical and pharmaceutical applications .
Scientific Research Applications
Chemistry
In chemistry, (2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate is used in the synthesis of peptides and peptidomimetics. It serves as a building block for the construction of complex peptide sequences.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the synthesis of peptide-based inhibitors and probes.
Medicine
In medicine, the compound is utilized in the development of peptide-based drugs. It is used to synthesize peptides that can act as therapeutic agents for various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as conjugated polymers for photonics applications.
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The compound is selectively deprotected under basic conditions, allowing for the sequential addition of amino acids to form the desired peptide sequence.
Comparison with Similar Compounds
Similar Compounds
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoate: Similar in structure but contains an indole group instead of a methyl group.
(2,5-dioxopyrrolidin-1-yl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate: Contains a phenyl group instead of a methyl group.
Uniqueness
The uniqueness of (2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate lies in its specific structure, which provides distinct reactivity and selectivity in peptide synthesis. Its methyl group offers unique steric and electronic properties that can influence the overall conformation and activity of the synthesized peptides.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6/c1-15(2)13-21(24(30)33-27-22(28)11-12-23(27)29)26-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQFIQIYPSPWHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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